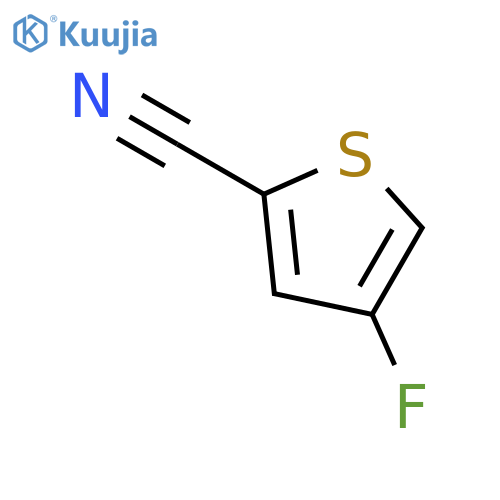Cas no 32431-77-9 (4-Fluorothiophene-2-carbonitrile)

32431-77-9 structure
商品名:4-Fluorothiophene-2-carbonitrile
4-Fluorothiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Fluorothiophene-2-carbonitrile
- 4-Fluoro-2-thiophenecarbonitrile
- 2-Cyan-4-fluorthiophen
- 3-Carboxy-5-fluorobenzonitrile
- 3-cyano-5-fluoranyl-benzoic acid
- 3-fluoro-5-cyanobenzoic acid
- 3-fluoro-5-cyano-thiophene
- 4-fluoro-thiophene-2-carbonitrile
- AC1MBX2O
- AG-F-09545
- CTK1C2203
- SureCN505097
- 32431-77-9
- DB-123463
- AKOS022182416
- A900783
- SCHEMBL15287122
-
- MDL: MFCD21604102
- インチ: InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H
- InChIKey: LRVKLFUQIQPYED-UHFFFAOYSA-N
- ほほえんだ: C1=C(SC=C1F)C#N
計算された属性
- せいみつぶんしりょう: 126.98919840g/mol
- どういたいしつりょう: 126.98919840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 52Ų
4-Fluorothiophene-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0991567-1g |
4-fluorothiophene-2-carbonitrile |
32431-77-9 | 95% | 1g |
$1360 | 2024-06-04 | |
| Chemenu | CM372612-1g |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95%+ | 1g |
$1538 | 2023-01-19 | |
| Crysdot LLC | CD11145354-100mg |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95+% | 100mg |
$320 | 2024-07-19 | |
| Alichem | A169005197-250mg |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95% | 250mg |
$506.88 | 2023-09-02 | |
| Alichem | A169005197-1g |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95% | 1g |
$1292.80 | 2023-09-02 | |
| Ambeed | A831289-1g |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95+% | 1g |
$1381.0 | 2024-08-03 | |
| Crysdot LLC | CD11145354-25mg |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95+% | 25mg |
$160 | 2024-07-19 | |
| Crysdot LLC | CD11145354-1g |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95+% | 1g |
$1280 | 2024-07-19 | |
| Crysdot LLC | CD11145354-250mg |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 95+% | 250mg |
$512 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174034-1g |
4-Fluorothiophene-2-carbonitrile |
32431-77-9 | 98% | 1g |
¥14998.00 | 2024-08-02 |
4-Fluorothiophene-2-carbonitrile 関連文献
-
Nan Luo,Guanxin Zhang,Zitong Liu Org. Chem. Front. 2021 8 4560
-
Xiaohua Wang,Bin Jiang,Chenchen Du,Xiaolei Ren,Zhiming Duan,Hongyu Wang New J. Chem. 2019 43 16411
32431-77-9 (4-Fluorothiophene-2-carbonitrile) 関連製品
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:32431-77-9)4-Fluorothiophene-2-carbonitrile

清らかである:99%
はかる:1g
価格 ($):1243.0